1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine
Brand Name: Vulcanchem
CAS No.: 1018287-52-9
VCID: VC2781684
InChI: InChI=1S/C17H18N2O2/c1-21-15-8-5-13(6-9-15)17(20)19-10-2-3-12-4-7-14(18)11-16(12)19/h4-9,11H,2-3,10,18H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=C(C=C3)N
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine

CAS No.: 1018287-52-9

Cat. No.: VC2781684

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine - 1018287-52-9

Specification

CAS No. 1018287-52-9
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name (7-amino-3,4-dihydro-2H-quinolin-1-yl)-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C17H18N2O2/c1-21-15-8-5-13(6-9-15)17(20)19-10-2-3-12-4-7-14(18)11-16(12)19/h4-9,11H,2-3,10,18H2,1H3
Standard InChI Key ZWZJHUVUMNHCHW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=C(C=C3)N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=C(C=C3)N

Introduction

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the family of tetrahydroquinoline derivatives, which are known for their diverse biological effects, including antitumor and antimicrobial properties.

Synthesis Methods

The synthesis of 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The specific steps may vary depending on the starting materials and desired intermediates.

Characterization Techniques

Characterization of the final product is often performed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mechanism of Action

The mechanism of action for 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with biological targets such as enzymes and receptors. The tetrahydroquinoline core may inhibit certain enzymatic activities or modulate receptor functions, while the methoxybenzamide group likely enhances binding affinity and specificity towards these targets.

Potential Applications

This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features suggest possible uses in various therapeutic areas due to its diverse biological activities.

Solubility and Stability

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine is expected to have moderate solubility in organic solvents due to its hydrophobic tetrahydroquinoline core and polar methoxy group. It exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of amine and carbonyl functionalities.

Reactivity Profile

The compound's reactivity profile suggests potential for further derivatization, which could enhance its biological activity. It can participate in various chemical reactions, each requiring specific conditions such as catalysts or reagents to facilitate the transformation while minimizing side reactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amineC19_{19}H22_{22}N2_2O3_3Tetrahydroquinoline core with methoxybenzamide group
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamideNot specifiedBenzoyl group attached to tetrahydroquinoline linked to methoxybenzamide
2-Amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-oneNot specifiedComplex tetrahydroquinoline structure with multiple methoxy substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator